1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple substituents. The root name derives from the piperidine ring system, which serves as the primary structural framework. The complete systematic name this compound accurately describes the substitution pattern and functional group arrangement within the molecule.
The structural elucidation reveals a piperidine ring bearing two distinct substituents at specific positions. At position 1 of the piperidine ring, a complex substituent consisting of a phenylmethyl group is attached, where the phenyl ring itself carries an aminomethyl group at the meta position (position 3 of the benzene ring). At position 3 of the piperidine ring, a carboxamide functional group is present, contributing to the overall polarity and hydrogen bonding capacity of the molecule.
The molecular connectivity can be described as follows: the central piperidine ring adopts its characteristic six-membered saturated ring conformation, with the nitrogen atom at position 1 forming a covalent bond to a methylene carbon that is subsequently bonded to a benzene ring. This benzene ring features an aminomethyl substituent at the meta position relative to the methylene attachment point. The carboxamide group at position 3 of the piperidine ring consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a nitrogen atom bearing two hydrogen atoms.
Alternative Chemical Designations and Registry Numbers
The compound this compound is registered under the Chemical Abstracts Service number 954583-87-0, providing a unique identifier for this specific molecular structure. This registry number serves as an unambiguous reference point for the compound in chemical databases and literature, ensuring accurate identification across different nomenclature systems and research contexts.
Alternative chemical designations may include variations in naming conventions that emphasize different structural features of the molecule. The compound could be alternatively described as 3-carboxamide-1-[[3-(aminomethyl)phenyl]methyl]piperidine, which maintains the same structural information while presenting the functional groups in different order of priority. Additionally, the molecule might be referenced using descriptive names that highlight specific structural motifs, such as meta-aminomethylbenzyl piperidine-3-carboxamide.
The molecular formula C₁₄H₂₁N₃O provides essential compositional information, indicating the presence of fourteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and one oxygen atom. This formula confirms the molecular weight calculation of 247.34 grams per mole and provides insight into the degree of unsaturation within the structure. The presence of three nitrogen atoms distributed across the aminomethyl group, the piperidine ring nitrogen, and the carboxamide nitrogen establishes this compound as a polynitrogenous organic molecule with multiple potential sites for chemical interactions.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 954583-87-0 |
| Molecular Formula | C₁₄H₂₁N₃O |
| Molecular Weight | 247.34 g/mol |
| Minimum Purity (Commercial) | 0.95 |
Stereochemical Configuration Analysis
The stereochemical analysis of this compound reveals several important conformational and configurational considerations. The piperidine ring system adopts a chair conformation under standard conditions, representing the most thermodynamically stable arrangement for six-membered saturated ring systems. This chair conformation positions the substituents at positions 1 and 3 in specific spatial orientations that influence the overall three-dimensional structure of the molecule.
The carbon atom at position 3 of the piperidine ring bearing the carboxamide group represents a potential stereogenic center, depending on the specific synthetic route and conditions used for compound preparation. The absence of explicit stereochemical descriptors in the available literature suggests that the compound may exist as a racemic mixture or that the stereochemistry at this position has not been definitively characterized in current research. The spatial arrangement of the carboxamide group relative to the piperidine ring affects the molecule's ability to participate in hydrogen bonding interactions and influences its overall conformational preferences.
The phenylmethyl substituent at position 1 of the piperidine ring introduces additional conformational flexibility through rotation around the carbon-nitrogen bond connecting the substituent to the ring system. The meta-aminomethyl substitution on the phenyl ring does not introduce additional stereogenic centers but does influence the electronic distribution and potential intermolecular interactions of the aromatic system. The aminomethyl group itself can adopt various conformations through rotation around the carbon-carbon bond connecting it to the benzene ring.
Isomeric Variations and Tautomeric Forms
The structural framework of this compound provides opportunities for several types of isomeric variations based on different substitution patterns and positional arrangements. Constitutional isomers can be generated by altering the position of the aminomethyl group on the phenyl ring, creating ortho and para variants in addition to the meta arrangement present in the target compound. Research databases contain entries for related compounds such as 1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide, which represents a para-substituted constitutional isomer with the aminomethyl group at position 4 of the phenyl ring.
Additional constitutional isomers arise from varying the position of the carboxamide group on the piperidine ring. The search results reveal the existence of compounds such as N-[3-(aminomethyl)phenyl]piperidine-2-carboxamide and N-[3-(aminomethyl)phenyl]piperidine-4-carboxamide, which represent positional isomers with the carboxamide functionality at positions 2 and 4 of the piperidine ring, respectively. These positional variations significantly affect the spatial relationships between functional groups and may result in different chemical and biological properties.
The carboxamide functional group present in the target compound exhibits limited tautomeric behavior under normal conditions. The amide tautomer, featuring the carbonyl oxygen and amino nitrogen arrangement, represents the predominant form due to the stability provided by resonance delocalization between the carbonyl carbon and the nitrogen lone pair. Alternative tautomeric forms, such as the enol form resulting from proton transfer from the amino nitrogen to the carbonyl oxygen, exist in negligible concentrations under standard conditions due to the energetic favorability of the amide form.
The aminomethyl substituent on the phenyl ring does not typically undergo tautomeric interconversion under normal conditions, maintaining its primary amine structure. However, the presence of multiple nitrogen atoms within the molecule creates potential sites for protonation and hydrogen bonding interactions that may influence the overall electronic distribution and conformational preferences of the compound. The combination of the piperidine nitrogen, carboxamide nitrogen, and aminomethyl nitrogen provides multiple basic sites that can participate in acid-base equilibria depending on the solution conditions and pH environment.
| Isomer Type | Example Compound | Position Variation |
|---|---|---|
| Constitutional | 1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide | Para vs Meta phenyl substitution |
| Positional | N-[3-(aminomethyl)phenyl]piperidine-2-carboxamide | Position 2 vs 3 carboxamide |
| Positional | N-[3-(aminomethyl)phenyl]piperidine-4-carboxamide | Position 4 vs 3 carboxamide |
Properties
IUPAC Name |
1-[[3-(aminomethyl)phenyl]methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-8-11-3-1-4-12(7-11)9-17-6-2-5-13(10-17)14(16)18/h1,3-4,7,13H,2,5-6,8-10,15H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOCAKIMIJTCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC(=C2)CN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzylamine with piperidine-3-carboxylic acid under appropriate reaction conditions . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: The target compound’s 3-aminomethyl group provides a flexible, polar side chain compared to the 3-aminophenyl (rigid, shorter in ) or 3-cyano (electron-deficient in ) analogs. This flexibility may improve binding pocket accommodation in biological targets .
- Berotralstat’s trifluoromethyl group further enhances stability and target affinity .
Pharmacological and Biochemical Implications
- However, Berotralstat’s additional fluorophenyl and cyclopropyl groups likely contribute to its specificity and potency .
- Electronic Profile: The 3-cyanobenzyl analog () may exhibit reduced basicity compared to the target compound, affecting interactions with charged residues in enzyme active sites.
Biological Activity
1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide, with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring with an aminomethyl group and a phenyl group, which contribute to its unique pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
1. Biological Activities
Preliminary studies have indicated that this compound may exhibit several biological activities:
The mechanism of action for this compound appears to involve interactions with specific molecular targets within biological systems. These interactions may modulate neurotransmitter systems and other cellular pathways, leading to diverse biological effects. However, detailed investigations are still required to fully elucidate these mechanisms .
3. Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(3-Aminopropyl)piperidine-3-carboxamide | C9H19N3O | Shorter carbon chain | Antidepressant effects |
| 1-{[4-(aminomethyl)phenyl]methyl}piperidine-4-carboxamide | C14H21N3O | Different substitution pattern | Potential anticancer properties |
| 1-[3-[[Carboxymethyl(methyl)amino]methyl]phenyl]piperidine-3-carboxylic acid | C16H22N2O | Additional carboxymethyl group | Neuroprotective potential |
This table highlights the distinct substitution patterns and functional groups that may confer unique biological properties to each compound.
4.1 Anticancer Research
A study investigating the anticancer potential of piperidine derivatives found that certain analogs of this compound demonstrated significant inhibition of cancer cell lines in vitro. The results suggested that modifications in the piperidine structure could enhance cytotoxicity against specific cancer types.
4.3 Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its activity, warranting further exploration in clinical settings .
5. Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research in pharmacology and medicinal chemistry. While preliminary findings indicate potential anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties, comprehensive studies are required to establish its therapeutic efficacy and safety profile.
Future research should focus on:
- Detailed mechanistic studies to uncover specific targets and pathways.
- Clinical trials to evaluate therapeutic potential in human subjects.
- Structural modifications to enhance bioactivity and reduce toxicity.
Q & A
Basic: What are the established synthetic routes for 1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide?
The synthesis of this compound typically involves multi-step organic reactions, including alkylation, amidation, and functional group protection/deprotection. A common approach might involve:
- Step 1 : Coupling a piperidine-3-carboxamide core with a 3-(aminomethyl)benzyl group via reductive amination or nucleophilic substitution.
- Step 2 : Protecting the amine group during synthesis to avoid side reactions, followed by deprotection .
For precise protocols, researchers should consult peer-reviewed synthetic chemistry journals or patents, as methodologies often require optimization based on substituent reactivity and steric effects.
Basic: How can the structural integrity of this compound be validated post-synthesis?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₄H₂₁N₃O₂ would yield an exact mass of 263.1634).
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹). Cross-referencing with computational predictions (e.g., PubChem data) enhances accuracy .
Advanced: How can molecular docking studies be optimized for this compound targeting flexible receptors?
- Software Selection : Use AutoDock4, which accommodates partial receptor flexibility via side-chain torsional adjustments .
- Grid Parameterization : Focus on binding pockets with known flexibility (e.g., allosteric sites) and use Lamarckian genetic algorithms for conformational sampling.
- Validation : Cross-dock with rigid receptor models to assess false positives. For example, in HIV protease studies, flexible sidechains improved docking accuracy by 20% .
Advanced: How can researchers resolve contradictory solubility data for this compound in aqueous buffers?
- Methodological Refinement :
Basic: What are the primary research applications of this compound in medicinal chemistry?
- Target Identification : Its piperidine-carboxamide scaffold is common in kinase inhibitors and GPCR modulators.
- SAR Studies : Modifications to the aminomethylphenyl group can enhance binding affinity or selectivity (e.g., fluorination for metabolic stability) .
Advanced: What strategies mitigate low yields in the final amidation step of synthesis?
- Catalyst Optimization : Use HATU or EDCI/HOBt coupling reagents to improve amide bond formation efficiency.
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility.
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions .
Basic: What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .
Advanced: How can molecular dynamics (MD) simulations elucidate its binding kinetics with unstable protein conformers?
- Force Field Selection : CHARMM36 or AMBER for accurate protein-ligand dynamics.
- Simulation Parameters : Run ≥100 ns trajectories with explicit solvent models (e.g., TIP3P water) to capture conformational changes.
- Analysis : Calculate binding free energy via MM-PBSA/GBSA and identify critical residues via hydrogen bond occupancy plots .
Basic: What analytical techniques quantify this compound in biological matrices?
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for separation. Monitor transitions (e.g., m/z 263 → 245 for fragmentation).
- Calibration : Spike matrices (plasma, tissue homogenates) with deuterated internal standards to correct for ion suppression .
Advanced: How can crystallographic data address discrepancies in proposed binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
